molecular formula C13H18N2O B7493830 N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide

N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide

Cat. No. B7493830
M. Wt: 218.29 g/mol
InChI Key: ZDWIZXJCIOPRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was originally developed as an anticancer drug due to its ability to selectively target cancer cells. However, recent research has shown that CX-5461 may have broader applications in the field of molecular biology and biochemistry.

Mechanism of Action

N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide works by binding to a specific site on RNA polymerase I, which prevents it from initiating transcription. This leads to a reduction in the production of ribosomal RNA and a subsequent decrease in ribosome biogenesis. This can have a profound effect on cell growth and proliferation, particularly in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on ribosome biogenesis, it has been shown to induce DNA damage and activate the p53 tumor suppressor pathway. It has also been shown to have anti-inflammatory effects, which may be useful in treating a variety of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide in lab experiments is its specificity for RNA polymerase I transcription. This allows researchers to selectively inhibit ribosome biogenesis without affecting other cellular processes. However, one limitation is that N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research on N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Another area of interest is its use as a tool for investigating the role of ribosomes in protein synthesis and in understanding the mechanisms of ribosomal diseases. Additionally, there may be potential applications for N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide in the field of synthetic biology, where it could be used to selectively control gene expression.

Synthesis Methods

N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide is a synthetic compound that can be prepared using a variety of methods. One common approach involves the reaction of 3-cyanopyridine with cyclopropylmethylamine and dimethylamine in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using standard chromatographic techniques.

Scientific Research Applications

N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide has been shown to have a number of potential applications in scientific research. One area of interest is its ability to selectively inhibit RNA polymerase I transcription, which is responsible for the production of ribosomal RNA. This can be useful in studying the role of ribosomes in protein synthesis and in investigating the mechanisms of ribosomal diseases.

properties

IUPAC Name

N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9-4-5-12(8-14-9)13(16)15(3)10(2)11-6-7-11/h4-5,8,10-11H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWIZXJCIOPRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N(C)C(C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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